(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine
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Overview
Description
(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with furan-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the pyrimidine or furan rings .
Scientific Research Applications
Chemistry
In chemistry, (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine
Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(Furan-3-yl)methanamine: This compound features a furan ring with a methanamine group but lacks the pyrimidine ring.
2,5-Dimethylfuran: This compound has a similar furan ring but with different substituents.
4-Aminopyrimidine: This compound contains a pyrimidine ring with an amino group but lacks the furan moiety.
Uniqueness
(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
[2-(furan-3-yl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C10H11N3O/c1-7-4-9(5-11)13-10(12-7)8-2-3-14-6-8/h2-4,6H,5,11H2,1H3 |
InChI Key |
ANWVMXBFFZLWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=COC=C2)CN |
Origin of Product |
United States |
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